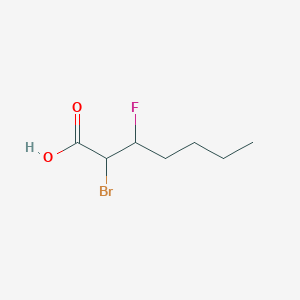
3,7-Dimethyloctane-1,2,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyloctane-1,2,6-triol is an organic compound with the molecular formula C10H22O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctane-1,2,6-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydrolysis of epoxides under acidic or basic conditions to introduce hydroxyl groups at specific positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. The exact methods may vary depending on the desired application and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyloctane-1,2,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or other derivatives using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halides, acids, or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or other reduced forms of the compound.
Applications De Recherche Scientifique
3,7-Dimethyloctane-1,2,6-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism of action of 3,7-Dimethyloctane-1,2,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyloctane-1,3,6-triol: A similar triol with hydroxyl groups at different positions.
3,7-Dimethyloctane-1,2,5-triol: Another triol with a slightly different structure.
3,7-Dimethyloctane-1,2,4-triol: A triol with hydroxyl groups at positions 1, 2, and 4.
Uniqueness
The arrangement of hydroxyl groups can affect the compound’s physical properties, such as solubility and boiling point, as well as its interactions with other molecules .
Propriétés
Numéro CAS |
57197-01-0 |
|---|---|
Formule moléculaire |
C10H22O3 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3,7-dimethyloctane-1,2,6-triol |
InChI |
InChI=1S/C10H22O3/c1-7(2)9(12)5-4-8(3)10(13)6-11/h7-13H,4-6H2,1-3H3 |
Clé InChI |
WIVLLAPUXOZBMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCC(C)C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester](/img/structure/B13994870.png)


![2,7-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B13994884.png)

![3-(Tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B13994901.png)


![4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride](/img/structure/B13994912.png)



![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)

